2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22-9-15(20-11-22)27(24,25)23-7-5-12(6-8-23)10-26-14-4-2-3-13(21-14)16(17,18)19/h2-4,9,11-12H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIFHVMDSCUDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 335.4 g/mol. The structure features a piperidine ring, an imidazole moiety, and a pyridine core, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine |
| InChI Key | UOPAXNIRYQCETF-UHFFFAOYSA-N |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to metal ions, modulating the activity of metalloenzymes, while the piperidine and pyridine rings may interact with various receptors affecting their function. The sulfonyl group enhances binding affinity through hydrogen bonding with biological molecules.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and imidazole groups have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Studies have demonstrated that related compounds can inhibit viral entry mechanisms in diseases such as Ebola virus, showcasing an EC50 value of 0.64 µM for certain derivatives . This suggests that the compound may also have applications in antiviral drug development.
Cytotoxicity and Safety Profile
A crucial aspect of evaluating new compounds is their cytotoxicity against human cell lines. Preliminary studies suggest that the compound exhibits low toxicity against HEK-293 cells, indicating a favorable safety profile for further development .
Case Studies
- Anti-Tubercular Activity : A series of substituted pyridine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, highlighting the importance of structural modifications in enhancing biological efficacy .
- Ebola Virus Inhibition : In a study focused on developing entry inhibitors for Ebola virus, compounds structurally related to our target showed submicromolar activity against viral infection, suggesting that similar modifications could yield effective antiviral agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous molecules from the evidence:
*Estimated molecular weight based on Example 21 () and structural similarity.
Key Observations:
Core Heterocycles: Piperidine (6-membered) vs. pyrrolidine (5-membered) or dihydropyrazole: Piperidine’s larger ring size may improve conformational adaptability for target engagement compared to rigid dihydropyrazoles . Imidazole sulfonamide vs.
Functional Groups :
- Trifluoromethyl pyridine vs. chlorophenyl: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, favoring pharmacokinetics over chlorophenyl’s steric bulk .
- Sulfonamide linkage: Critical for solubility and interaction with enzymatic active sites (e.g., carbonic anhydrase inhibition in related compounds) .
Synthetic Routes :
- The target compound likely employs nucleophilic aromatic substitution (SNAr) for pyridine functionalization, as seen in analogous imidazole-bipyridine syntheses . This method ensures regioselectivity but may require optimization for yield and purity compared to triazole derivatives synthesized via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
